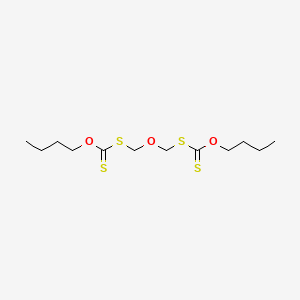
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate typically involves multiple steps, including nucleophilic substitution and ether formation. One common method is the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide under basic conditions to form an ether . This reaction is often carried out using sodium hydride (NaH) or potassium hydride (KH) as the base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonates (e.g., tosylates, mesylates)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): A synthetic antioxidant widely used in various industries.
Tosylates and Mesylates: Commonly used as leaving groups in organic synthesis.
Uniqueness
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate is unique due to its specific functional groups and structural complexity. This uniqueness allows it to participate in a variety of chemical reactions and makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
113823-69-1 |
|---|---|
Molecular Formula |
C12H22O3S4 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate |
InChI |
InChI=1S/C12H22O3S4/c1-3-5-7-14-11(16)18-9-13-10-19-12(17)15-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
SJAJKDTVNSJKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=S)SCOCSC(=S)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















